benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods : A study by Nassiri & Milani (2020) described the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as novel compounds, highlighting the methodological advancements in creating similar complex compounds (Nassiri & Milani, 2020).
Structural Analyses and Applications : Ahmed et al. (2016) conducted click one-pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, which are related to benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Their study demonstrates the potential use of these compounds in various biological and chemical applications (Ahmed et al., 2016).
Antifungal Activity : Singh & Vedi (2014) explored the synthesis and evaluation of triazolylindole derivatives for antifungal activity. These compounds, akin to this compound, exhibit potential in combating fungal infections (Singh & Vedi, 2014).
Antimicrobial Activity : Saini et al. (2009) reported on the synthesis of ethyl 2-(1H Benzo[d][1,2,3]triazole-1-yl]acetate and its derivatives, highlighting their good antimicrobial activity. This suggests potential applications of this compound in the field of antimicrobial research (Saini et al., 2009).
Cancer Research : In the study of benzothiazole derivatives, Osmaniye et al. (2018) highlighted their potential as anticancer agents, suggesting a similar potential for this compound in oncology research (Osmaniye et al., 2018).
Molecular Structure Studies : Carrington et al. (1972) examined the tautomeric nature of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, relevant to the study of similar structures like this compound, demonstrating the importance of structural studies in understanding these compounds (Carrington et al., 1972).
Properties
IUPAC Name |
benzyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-25-20(17-12-22-18-11-7-6-10-16(17)18)23-24-21(25)28-14-19(26)27-13-15-8-4-3-5-9-15/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBPJNPNRNMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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